molecular formula C20H24FN3O2 B12319040 7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one

7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one

Cat. No.: B12319040
M. Wt: 357.4 g/mol
InChI Key: OULQTEYVKYNDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxifloxacin Decarboxy Analog is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an impurity standard in pharmaceutical research and development. It is characterized by the removal of the carboxyl group from the parent Moxifloxacin molecule, resulting in a unique structure with distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin Decarboxy Analog involves several steps, starting from the parent compound, Moxifloxacin. The key step is the decarboxylation reaction, where the carboxyl group is removed. This can be achieved through various chemical reactions, including thermal decarboxylation or the use of decarboxylating agents. The reaction conditions typically involve elevated temperatures and specific catalysts to facilitate the decarboxylation process .

Industrial Production Methods

Industrial production of Moxifloxacin Decarboxy Analog follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired analog from other impurities .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin Decarboxy Analog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the analog .

Scientific Research Applications

Moxifloxacin Decarboxy Analog has several scientific research applications:

Mechanism of Action

The mechanism of action of Moxifloxacin Decarboxy Analog is related to its structural similarity to Moxifloxacin. It interacts with bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication and transcription. This leads to the bactericidal effect observed with fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moxifloxacin Decarboxy Analog is unique due to the absence of the carboxyl group, which alters its chemical properties and interactions. This makes it valuable as a reference standard and in studies of impurity profiles in pharmaceutical formulations .

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one

InChI

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3

InChI Key

OULQTEYVKYNDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5

Origin of Product

United States

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